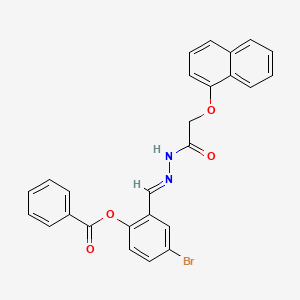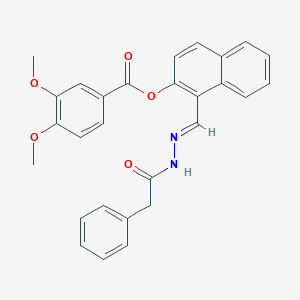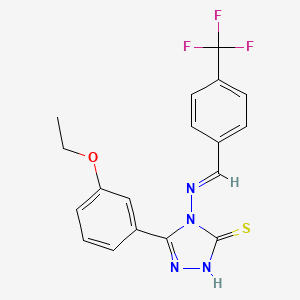![molecular formula C31H27N5O3S B12027633 5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 623935-24-0](/img/structure/B12027633.png)
5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-((3-(4-Isopropoxy-3-méthylphényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-2-(4-méthoxyphényl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” est un composé organique complexe qui appartient à la classe des thiazolo[3,2-b][1,2,4]triazoles
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de “5-((3-(4-Isopropoxy-3-méthylphényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-2-(4-méthoxyphényl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation des intermédiaires pyrazole et thiazolo[3,2-b][1,2,4]triazole, suivis de leur couplage dans des conditions spécifiques.
Méthodes de production industrielle
Les méthodes de production industrielle pour ces composés impliquent souvent l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier sur les cycles aromatiques, conduisant à différents dérivés substitués.
Réactifs et conditions courants
Agents oxydants : Comme le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : Comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Réactifs de substitution : Comme les halogènes ou les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Ils peuvent inclure divers dérivés oxydés, réduits ou substitués du composé d’origine.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes ou comme réactif dans diverses réactions organiques.
Biologie
En recherche biologique, il peut être étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses.
Médecine
En chimie médicinale, le composé peut être exploré pour ses applications thérapeutiques potentielles, y compris le développement de médicaments pour diverses maladies.
Industrie
Dans le secteur industriel, il peut être utilisé dans le développement de nouveaux matériaux ou comme composant dans les procédés de fabrication chimique.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, it may be used in the development of new materials or as a component in chemical manufacturing processes.
Mécanisme D'action
Le mécanisme d’action de “5-((3-(4-Isopropoxy-3-méthylphényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-2-(4-méthoxyphényl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” dépendrait de son activité biologique spécifique. Il peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou l’ADN, conduisant à divers effets biologiques. Les voies impliquées seraient spécifiques à l’activité étudiée.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolo[3,2-b][1,2,4]triazoles : Autres composés de cette classe ayant des structures similaires.
Dérivés du pyrazole : Composés contenant le cycle pyrazole avec différents substituants.
Dérivés du phényle : Composés avec des groupes phényles et divers groupes fonctionnels.
Unicité
L’unicité de “5-((3-(4-Isopropoxy-3-méthylphényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-2-(4-méthoxyphényl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, ce qui peut conférer des activités biologiques et des propriétés chimiques uniques.
Propriétés
Numéro CAS |
623935-24-0 |
|---|---|
Formule moléculaire |
C31H27N5O3S |
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
(5Z)-2-(4-methoxyphenyl)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C31H27N5O3S/c1-19(2)39-26-15-12-22(16-20(26)3)28-23(18-35(33-28)24-8-6-5-7-9-24)17-27-30(37)36-31(40-27)32-29(34-36)21-10-13-25(38-4)14-11-21/h5-19H,1-4H3/b27-17- |
Clé InChI |
NWXCFCBMMZYIGU-PKAZHMFMSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12027555.png)


![4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12027567.png)

![N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12027573.png)
![N-((Z)-2-[5-(2,5-Dichlorophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B12027576.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12027577.png)
![2-chloro-7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12027589.png)
![5-(4-Chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027590.png)


![N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027625.png)

